3-[2-(3-pyridinyl)-1-piperidinyl]propanamide
Description
Synthesis Analysis
The synthesis of pyridines and related compounds often involves the use of propargylic alcohols as building blocks due to their distinct reactivities and versatility in creating polycyclic systems, including heterocycles. These methods have been developed to efficiently generate cyclic systems such as pyridines, quinolines, and isoquinolines, which are significant in medicinal chemistry and drug discovery (Mishra, Nair, & Baire, 2022).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including 3-[2-(3-pyridinyl)-1-piperidinyl]propanamide, plays a critical role in their biological activity and interaction with biological targets. The pyridine nucleus, being a part of vitamins, nucleic acids, pharmaceuticals, and antibiotics, exhibits a broad spectrum of biological activities due to its structural versatility (Boča, Jameson, & Linert, 2011).
Chemical Reactions and Properties
The reactivity of pyridine derivatives enables their application in various chemical reactions, including catalysis and synthesis of biologically active compounds. Pyrrolidine, a related heterocycle, is extensively used in medicinal chemistry to derive compounds for treating human diseases, showcasing the importance of nitrogen heterocycles in drug design (Li Petri et al., 2021).
Physical Properties Analysis
The physical properties of pyridine derivatives are influenced by their molecular structure, affecting their solubility, boiling point, and stability. These properties are crucial for the compound's application in pharmaceutical formulations and its behavior in biological systems.
Chemical Properties Analysis
Pyridine derivatives exhibit a wide range of chemical properties, including basicity, reactivity towards electrophilic and nucleophilic substitution, and ability to form complexes with metals. These chemical properties are exploited in the synthesis of a vast array of compounds with potential medicinal applications. The chemical versatility of pyridine and its derivatives makes them invaluable in the development of new drugs and chemical sensors (Abu-Taweel et al., 2022).
properties
IUPAC Name |
3-(2-pyridin-3-ylpiperidin-1-yl)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-13(17)6-9-16-8-2-1-5-12(16)11-4-3-7-15-10-11/h3-4,7,10,12H,1-2,5-6,8-9H2,(H2,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMHXNXTBHZFPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Pyridin-3-YL)piperidin-1-YL]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.